Cas no 2228625-32-7 (2-{1-2-chloro-5-(trifluoromethyl)pyridin-3-ylcyclopropyl}propan-2-amine)

2-{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopropyl}propan-2-amine is a structurally unique compound featuring a cyclopropyl-substituted pyridine core with chloro and trifluoromethyl functional groups. Its amine functionality enhances reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity, while the chloro substituent offers selective reactivity for further derivatization. The cyclopropyl ring introduces conformational rigidity, potentially enhancing binding affinity in target applications. This compound is particularly valuable in the development of bioactive molecules, where its balanced physicochemical properties and synthetic flexibility support its use in medicinal chemistry and crop protection research.
2-{1-2-chloro-5-(trifluoromethyl)pyridin-3-ylcyclopropyl}propan-2-amine structure
2228625-32-7 structure
Product Name:2-{1-2-chloro-5-(trifluoromethyl)pyridin-3-ylcyclopropyl}propan-2-amine
CAS No:2228625-32-7
MF:C12H14ClF3N2
MW:278.701172351837
CID:5978512
PubChem ID:165801923
Update Time:2025-11-07

2-{1-2-chloro-5-(trifluoromethyl)pyridin-3-ylcyclopropyl}propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-{1-2-chloro-5-(trifluoromethyl)pyridin-3-ylcyclopropyl}propan-2-amine
    • 2228625-32-7
    • 2-{1-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopropyl}propan-2-amine
    • EN300-1960533
    • Inchi: 1S/C12H14ClF3N2/c1-10(2,17)11(3-4-11)8-5-7(12(14,15)16)6-18-9(8)13/h5-6H,3-4,17H2,1-2H3
    • InChI Key: NAHYESQBGCFJFA-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(C(F)(F)F)=CN=1)C1(C(C)(C)N)CC1

Computed Properties

  • Exact Mass: 278.0797606g/mol
  • Monoisotopic Mass: 278.0797606g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 38.9Ų

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Additional information on 2-{1-2-chloro-5-(trifluoromethyl)pyridin-3-ylcyclopropyl}propan-2-amine

Comprehensive Overview of 2-{1-[2-Chloro-5-(Trifluoromethyl)Pyridin-3-Yl]Cyclopropyl}Propan-2-Amine (CAS No. 2228625-32-7)

The compound 2-{1-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopropyl}propan-2-amine (CAS No. 2228625-32-7) is a specialized organic molecule with a unique structural framework, combining a pyridine ring substituted with chloro and trifluoromethyl groups, and a cyclopropyl moiety linked to a propan-2-amine group. This intricate architecture makes it a subject of interest in pharmaceutical and agrochemical research, particularly in the development of novel bioactive agents. Its CAS number 2228625-32-7 serves as a critical identifier for researchers and regulatory bodies, ensuring precise tracking in scientific literature and databases.

In recent years, the demand for trifluoromethylpyridine derivatives has surged due to their enhanced metabolic stability and lipophilicity, traits highly valued in drug discovery. The presence of the cyclopropyl group in this compound further augments its potential by introducing steric constraints that can modulate receptor binding affinity. Researchers are actively exploring its applications in targeting central nervous system (CNS) disorders, leveraging its amine functionality for interactions with neurotransmitter systems. This aligns with the growing focus on neurotherapeutics and precision medicine, topics frequently searched in academic and AI-driven platforms.

From a synthetic chemistry perspective, the incorporation of a chloro-trifluoromethylpyridine scaffold is noteworthy. Such halogenated heterocycles are pivotal intermediates in cross-coupling reactions, enabling the construction of complex molecules. The compound’s propan-2-amine tail also offers versatility for further derivatization, a feature often highlighted in medicinal chemistry optimization workflows. These attributes resonate with trending searches on "fluorinated building blocks" and "small molecule drug design," reflecting industry priorities.

Environmental and green chemistry considerations are increasingly shaping compound evaluation. While 2228625-32-7 is not classified as hazardous, its trifluoromethyl group prompts discussions on sustainable fluorine utilization—a hot topic in ACS Green Chemistry forums. Computational studies predicting its biodegradation pathways could further elevate its profile, addressing queries like "eco-friendly fluorochemicals."

Analytical characterization of this compound typically involves NMR spectroscopy and high-resolution mass spectrometry (HRMS), techniques central to structure elucidation workflows. Patent landscapes reveal its inclusion in filings related to crop protection agents, tying into searches for "next-gen agrochemicals." Its stability under physiological pH also makes it a candidate for formulation studies, another area garnering attention.

In summary, 2-{1-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopropyl}propan-2-amine exemplifies the convergence of structural innovation and multidisciplinary utility. Its relevance to drug discovery, material science, and sustainable chemistry ensures continued exploration, mirrored by the compound’s recurring appearance in SciFinder and Reaxys queries. As research evolves, so too will its applications, solidifying its place in the scientific lexicon.

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